molecular formula C21H21ClN4O2 B11004280 (6-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

(6-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11004280
M. Wt: 396.9 g/mol
InChI Key: MILXUFCPECUODX-UHFFFAOYSA-N
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Description

(6-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound that features a quinoline core substituted with a chloro and hydroxy group, linked to a piperazine ring via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: The chloro and hydroxy groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while hydroxylation can be done using hydroxylating agents such as hydrogen peroxide.

    Piperazine Derivative Formation: The piperazine ring is synthesized separately, often starting from ethylenediamine and dihaloalkanes.

    Coupling Reaction: The final step involves coupling the quinoline derivative with the piperazine derivative using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydroxy group or other functional groups.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (6-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its structure allows it to interact with various biological targets, making it a promising lead compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (6-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, while the piperazine ring enhances its solubility and bioavailability. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Hydroxychloroquine: Another antimalarial with both chloro and hydroxy groups.

    Piperazine derivatives: Compounds like piperazine citrate used as anthelmintics.

Uniqueness

(6-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

6-chloro-3-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C21H21ClN4O2/c22-16-1-2-19-17(13-16)20(27)18(14-24-19)21(28)26-11-9-25(10-12-26)8-5-15-3-6-23-7-4-15/h1-4,6-7,13-14H,5,8-12H2,(H,24,27)

InChI Key

MILXUFCPECUODX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)Cl

Origin of Product

United States

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